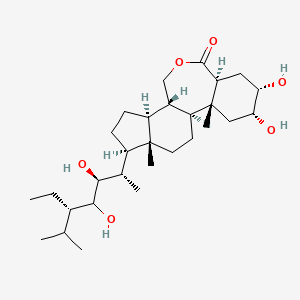
1-(4-Ethenylphenyl)-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethenylphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C10H8F2O It is characterized by the presence of a difluoroethanone group attached to a phenyl ring with an ethenyl substituent
Métodos De Preparación
The synthesis of 1-(4-Ethenylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-ethenylphenyl derivatives with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste.
Análisis De Reacciones Químicas
1-(4-Ethenylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Addition: The ethenyl group can participate in addition reactions, such as hydrogenation, to form saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed but generally include functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(4-Ethenylphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethenylphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroethanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-(4-Ethenylphenyl)-2,2-difluoroethan-1-one can be compared with similar compounds such as:
1-(4-Ethenylphenyl)ethan-1-one: Lacks the difluoro substitution, resulting in different chemical reactivity and biological activity.
1-(4-Ethenylphenyl)-2,2-dichloroethan-1-one: Contains chlorine atoms instead of fluorine, leading to variations in physical and chemical properties.
1-(4-Ethenylphenyl)-2,2-dibromoethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential for diverse applications in research and industry.
Propiedades
Número CAS |
74946-48-8 |
|---|---|
Fórmula molecular |
C10H8F2O |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
1-(4-ethenylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H8F2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h2-6,10H,1H2 |
Clave InChI |
SSZGNINRZBIWJR-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



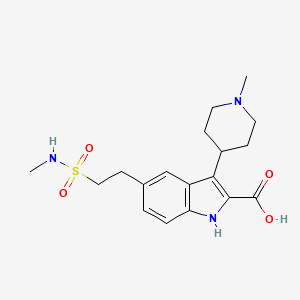
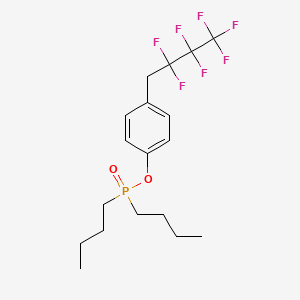


![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
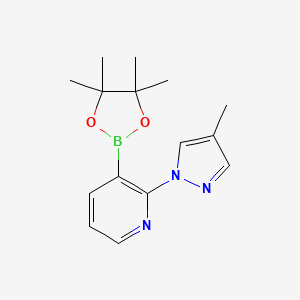
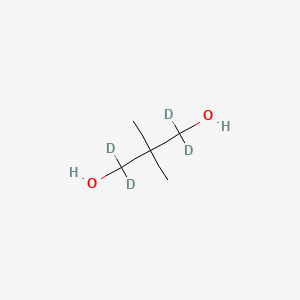
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)
